

# Application Notes and Protocols: Bis[(dimethylamino)methyl]phenol as an Epoxy Curing Agent

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## Compound of Interest

Compound Name: *Bis[(dimethylamino)methyl]phenol*

Cat. No.: *B15349622*

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## Introduction

**Bis[(dimethylamino)methyl]phenol** is a phenolic amine that serves as a highly effective catalyst and co-curing agent for epoxy resin systems.[1][2] Its molecular structure, featuring two dimethylaminomethyl groups attached to a phenol ring, allows it to accelerate the curing process of epoxy resins, even at ambient temperatures.[2][3] This compound is particularly valuable in applications requiring rapid curing cycles, such as in the formulation of high-performance adhesives, coatings, and composites.[3][4] These application notes provide detailed protocols and technical data for the use of **Bis[(dimethylamino)methyl]phenol** as an epoxy curing agent, with a focus on its synthesis, curing mechanism, and the resulting properties of the cured epoxy resin. For comparative purposes, data for the structurally similar and widely used 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) is also presented, as specific quantitative data for the bis-substituted compound is less prevalent in publicly available literature.

## Chemical and Physical Properties

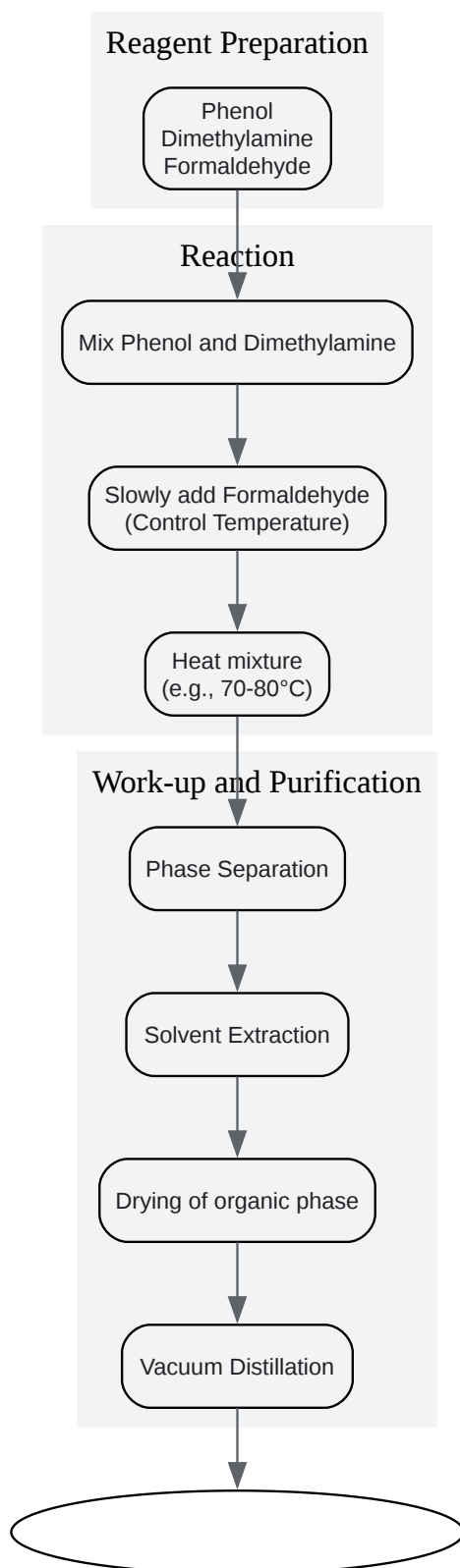
A summary of the key chemical and physical properties of **Bis[(dimethylamino)methyl]phenol** is provided in the table below.

Property	Value	Reference
CAS Number	71074-89-0	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>20</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	208.30 g/mol	<a href="#">[1]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[2]</a>
Density	1.036 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	Approx. 269.9 °C	<a href="#">[1]</a>
Flash Point	97 °C	<a href="#">[1]</a>

## Synthesis Protocol: Mannich Reaction

**Bis[(dimethylamino)methyl]phenol** is typically synthesized via the Mannich reaction, which involves the aminoalkylation of a proton donor, in this case, phenol.

## Experimental Workflow for Synthesis



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Caption: Workflow for the synthesis of **Bis[(dimethylamino)methyl]phenol**.

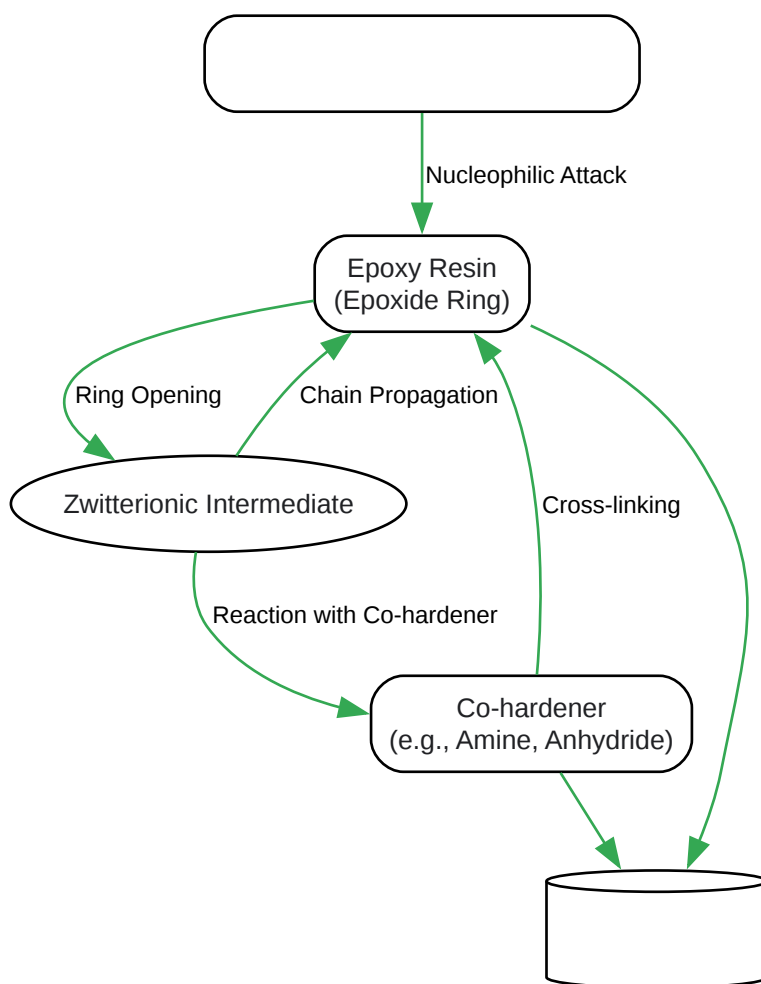
## Detailed Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, combine phenol and an aqueous solution of dimethylamine.
- **Reagent Addition:** While stirring, slowly add formaldehyde to the mixture through the dropping funnel. Maintain the temperature of the reaction mixture between 25-30°C during the addition to control the exothermic reaction.
- **Reaction:** After the complete addition of formaldehyde, heat the reaction mixture in a water bath at a controlled temperature, typically between 70-80°C, for several hours to ensure the reaction goes to completion.<sup>[1]</sup>
- **Work-up:** After cooling, the organic layer is separated from the aqueous layer. The aqueous layer may be extracted with a suitable solvent (e.g., diethyl ether) to recover any dissolved product.
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield **Bis[(dimethylamino)methyl]phenol** as a colorless to pale yellow liquid.

## Epoxy Curing: Mechanism and Protocols

**Bis[(dimethylamino)methyl]phenol** acts as a catalytic curing agent. The tertiary amine groups facilitate the ring-opening of the epoxy groups, initiating a chain-reaction polymerization process.

## Curing Mechanism Signaling Pathway



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Caption: Simplified mechanism of epoxy curing catalyzed by **Bis[(dimethylamino)methyl]phenol**.

## Experimental Protocol for Epoxy Formulation and Curing:

- **Resin Preparation:** In a suitable container, weigh the desired amount of a liquid epoxy resin (e.g., a diglycidyl ether of bisphenol A - DGEBA).
- **Accelerator Addition:** Add the desired amount of **Bis[(dimethylamino)methyl]phenol** to the epoxy resin. The concentration can be varied, typically in the range of 1-10 parts per hundred parts of resin (phr), to modulate the curing time and final properties.

- **Mixing:** Thoroughly mix the resin and the accelerator until a homogeneous mixture is obtained.
- **Degassing:** Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
- **Curing:** The mixture can be cured at ambient temperature or at an elevated temperature to accelerate the process. A typical curing schedule might be 24 hours at room temperature followed by a post-cure at a higher temperature (e.g., 2 hours at 80°C) to ensure complete cross-linking.

## Performance Data (Representative)

The following tables summarize representative quantitative data for the performance of phenolic amine accelerators in epoxy systems. Note: Much of the available specific data is for the closely related 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30). This data is presented here as a representative guide to the expected performance of **Bis[(dimethylamino)methyl]phenol**.

**Table 1: Curing Characteristics of a DGEBA Epoxy Resin with a Phenolic Amine Accelerator**

Accelerator Concentration (phr)	Gel Time at 25°C (minutes)	Peak Exotherm Temperature (°C)
1	~120	~45
3	~45	~90
5	~20	~150

**Table 2: Mechanical Properties of Cured DGEBA Epoxy Resin**

Property	Value (with phenolic amine accelerator)	Value (unaccelerated control)
Tensile Strength (MPa)	60 - 80	50 - 70
Flexural Modulus (GPa)	2.5 - 3.5	2.0 - 3.0
Glass Transition Temperature (Tg) (°C)	90 - 130	80 - 110

## Characterization Protocols

### Differential Scanning Calorimetry (DSC) for Curing Kinetics

Objective: To determine the curing profile, including the onset of cure, peak exotherm, and total heat of reaction.

Methodology:

- Prepare a small sample (5-10 mg) of the uncured epoxy/accelerator mixture in a DSC pan.
- Place the pan in the DSC instrument.
- Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
- Record the heat flow as a function of temperature.
- The resulting thermogram will show an exothermic peak corresponding to the curing reaction. From this peak, the onset temperature, peak temperature, and enthalpy of curing can be determined.

### Mechanical Testing

Objective: To determine the mechanical properties of the cured epoxy resin.

Methodology:

- Cast the epoxy/accelerator mixture into molds of the desired geometry for tensile and flexural testing (e.g., dog-bone shaped for tensile tests and rectangular bars for flexural tests).
- Cure the samples according to the desired schedule.
- Perform tensile testing according to ASTM D638 and flexural testing according to ASTM D790 using a universal testing machine.
- Record the load-displacement data to calculate tensile strength, flexural modulus, and other relevant mechanical properties.

## Safety and Handling

**Bis[(dimethylamino)methyl]phenol** is classified as having acute toxicity and can be harmful if ingested or in contact with skin.[1] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Store in a tightly closed container in a cool, dry place.[2]

## Conclusion

**Bis[(dimethylamino)methyl]phenol** is a versatile and efficient accelerator for epoxy resin systems. By understanding its synthesis, curing mechanism, and performance characteristics, researchers can effectively utilize this compound to develop advanced materials with tailored properties for a wide range of applications. The protocols and data presented in these application notes provide a foundation for further research and development in this area.

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